molecular formula C16H14N2O4 B11834713 3-(3,4-Dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 531503-97-6

3-(3,4-Dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11834713
CAS No.: 531503-97-6
M. Wt: 298.29 g/mol
InChI Key: OBHHEJLBKZGQAJ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione typically involves the reaction of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with anthranilic acid in the presence of a catalyst such as acetic anhydride . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while reduction can produce dihydroquinazoline compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both methoxy groups and the quinazoline-2,4-dione core. This combination of structural features contributes to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

531503-97-6

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C16H14N2O4/c1-21-13-8-7-10(9-14(13)22-2)18-15(19)11-5-3-4-6-12(11)17-16(18)20/h3-9H,1-2H3,(H,17,20)

InChI Key

OBHHEJLBKZGQAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O)OC

Origin of Product

United States

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